4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
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Description
4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives, including 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, serve as essential building blocks in drug development. Researchers explore their potential as pharmacologically active compounds. Key points include:
- Synthesis : Efficient methods for synthesizing substituted piperidines are crucial. Researchers investigate cyclization, annulation, amination, and multicomponent reactions .
Dual Kinase Inhibition
A series of 2-amino-4-(1-piperidine) pyridine derivatives, including 4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile, has been designed as dual inhibitors of clinically relevant kinases such as anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Antibacterial Activity
In a study, newly synthesized triazolo [4,3-a]pyrazine derivatives (which include piperidine moieties) were tested for antibacterial activity. These compounds exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli strains .
Industrial Applications
properties
IUPAC Name |
4-(3-pyrazin-2-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c17-10-13-3-5-15(6-4-13)24(21,22)20-9-1-2-14(12-20)23-16-11-18-7-8-19-16/h3-8,11,14H,1-2,9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVOPEHWBBJQME-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzonitrile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.